molecular formula C14H10F2O2 B6364053 2-(2,4-Difluorophenyl)-5-methylbenzoic acid CAS No. 1226089-26-4

2-(2,4-Difluorophenyl)-5-methylbenzoic acid

Cat. No.: B6364053
CAS No.: 1226089-26-4
M. Wt: 248.22 g/mol
InChI Key: IYBMWBSHPSGAFL-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methylbenzoic acid typically involves the use of fluorinated starting materials and various organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, the use of continuous-flow double diazotization has been reported for the synthesis of similar compounds . This method allows for precise control over reaction conditions and efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methyl group on the benzoic acid moiety makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(12(6-8)14(17)18)11-5-3-9(15)7-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBMWBSHPSGAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680813
Record name 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226089-26-4
Record name 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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